![molecular formula C10H14N2O2S B1485553 (3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol CAS No. 2166245-80-1](/img/structure/B1485553.png)
(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
Übersicht
Beschreibung
“(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol” is a chemical compound with the molecular formula C10H14N2O2S and a molecular weight of 226.3 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol” would depend on its chemical structure and the conditions under which the reactions are carried out .Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Studies
A study by Meng et al. (2012) involved the synthesis of novel p-hydroxycinnamic acid derivatives, including compounds structurally related to "(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol". These compounds were examined for their ability to bind with bovine serum albumin (BSA), utilizing fluorescence and UV–vis spectral studies. The research provides insights into the interaction mechanisms and the thermodynamics of the binding process, offering a foundation for further exploration of similar compounds in biological systems Meng et al., 2012.
Antimicrobial Activity
Gein et al. (2020) synthesized a series of compounds, including methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates and their silver salts. These compounds exhibited antimicrobial activity, suggesting the potential for similar structures, like the target compound, to serve as bases for developing new antimicrobial agents Gein et al., 2020.
Interaction and Complex Formation
Erkin et al. (2017) investigated the formation of complexes between 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol and phenols. The study highlighted the stability of these complexes at high temperatures and their formation through a system of intermolecular hydrogen bonds. This research can provide a basis for understanding the interaction of similar compounds with various phenolic substances Erkin et al., 2017.
Chemical Structure and Reactivity
Wang et al. (2010) described the unexpected transformation of Bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine under hydrothermal conditions into a compound with a related structure. The study detailed the chemical structure and reactivity of the synthesized compound, which might offer insights into the reactivity of similar sulfur-containing heterocyclic compounds Wang et al., 2010.
Antiviral and Antibacterial Potentials
Research by Ostrovskii et al. (2021) on nonannulated tetrazolylpyrimidines, featuring the (4,6-dimethylpyrimidin-2-yl)sulfanyl moiety, demonstrated moderate in vitro activity against H1N1 influenza A virus. This indicates the potential for compounds with similar structural features to be developed as antiviral agents Ostrovskii et al., 2021.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R)-4-(4,6-dimethylpyrimidin-2-yl)sulfanyloxolan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-6-3-7(2)12-10(11-6)15-9-5-14-4-8(9)13/h3,8-9,13H,4-5H2,1-2H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSSSHIQSCFJTQ-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2COCC2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S[C@@H]2COC[C@H]2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]oxolan-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.